![molecular formula C5H6N2O3S B1274581 (5-甲基-[1,3,4]噁二唑-2-基硫代)-乙酸 CAS No. 842965-64-4](/img/structure/B1274581.png)
(5-甲基-[1,3,4]噁二唑-2-基硫代)-乙酸
描述
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 5-position of the oxadiazole ring and a sulfanyl-acetic acid moiety
科学研究应用
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer , antidiabetic , and antimicrobial effects . These activities suggest that the compound may interact with various biological targets, depending on the specific disease context.
Mode of Action
Oxadiazole derivatives have been reported to interact with their targets through various mechanisms, such as enzyme inhibition . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its pharmacological effects.
Biochemical Pathways
For instance, in the context of its antidiabetic activity, it may affect pathways related to glucose metabolism .
Pharmacokinetics
The oxadiazole moiety in the compound has been associated with favorable pharmacokinetic properties in other contexts
Result of Action
Based on the reported activities of oxadiazole derivatives, the compound could potentially induce changes in cellular processes such as cell proliferation (in the context of anticancer activity ) or glucose metabolism (in the context of antidiabetic activity ).
生化分析
Biochemical Properties
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression . Additionally, (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid can activate certain signaling pathways by interacting with receptor proteins on the cell surface.
Temporal Effects in Laboratory Settings
The effects of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in the body.
Transport and Distribution
The transport and distribution of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . For instance, (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid can be transported into cells via specific membrane transporters and distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its location within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and substitution processes .
Industrial Production Methods
On an industrial scale, the production of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis .
化学反应分析
Types of Reactions
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
相似化合物的比较
Similar Compounds
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is unique due to its specific combination of the oxadiazole ring and the sulfanyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-3-6-7-5(10-3)11-2-4(8)9/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZGEDAMVAUHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389994 | |
| Record name | [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842965-64-4 | |
| Record name | [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)
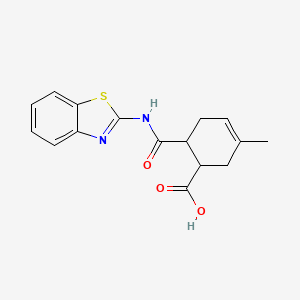
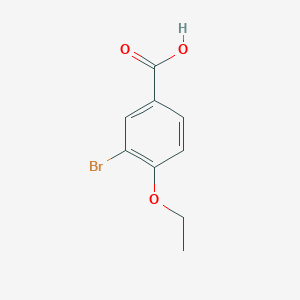

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)
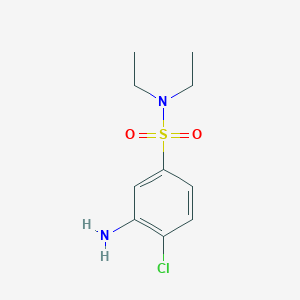

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)
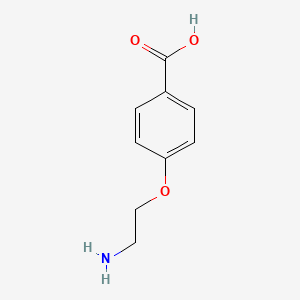

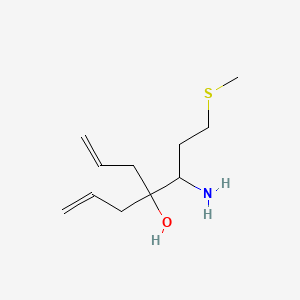
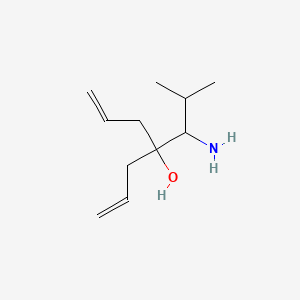
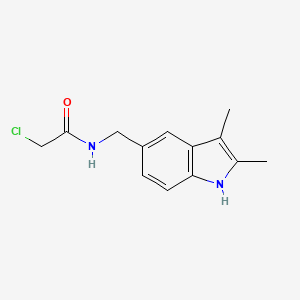
![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)
